5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Description
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole (CAS: 339018-34-7) is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a chlorine atom and at position 5 with a (4-tert-butylphenoxy)methyl group. This compound is primarily used in chemical research and agrochemical/pharmaceutical development due to its structural versatility. Safety guidelines emphasize its environmental toxicity (e.g., hazardous to aquatic life) and recommend strict storage conditions (dry, ventilated, and protected from sunlight) .
Properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-14(2,3)10-4-6-11(7-5-10)17-9-12-8-16-13(15)18-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLNGHIVSQCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198492 | |
| Record name | 2-Chloro-5-[[4-(1,1-dimethylethyl)phenoxy]methyl]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339018-34-7 | |
| Record name | 2-Chloro-5-[[4-(1,1-dimethylethyl)phenoxy]methyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339018-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[[4-(1,1-dimethylethyl)phenoxy]methyl]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 4-tert-butylphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole with structurally analogous thiazole derivatives, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: The tert-butylphenoxy group in the target compound provides superior lipophilicity compared to simpler halogenated methyl groups (e.g., CH2Cl or CH2Br in ), likely enhancing membrane permeability in bioactive applications. Brominated pyrazole or fluorinated benzyl substituents (e.g., ) introduce electronic effects (e.g., electron-withdrawing) that alter reactivity and binding affinity.
Synthetic Utility: Bromomethyl and chloromethyl derivatives () serve as intermediates for further functionalization, while the tert-butylphenoxy variant () may require specialized coupling reactions due to steric constraints.
Environmental and Safety Profiles :
- The target compound’s environmental hazards (aquatic toxicity ) contrast with simpler analogs like 2-chloro-5-chloromethyl-1,3-thiazole, which pose fewer regulatory concerns .
Biological Activity
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole is an organic compound with the molecular formula C14H16ClNOS. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a thiazole ring substituted with a chloro group and a phenoxy methyl group that includes a tert-butyl substituent. This unique configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring is known for its pharmacological properties, acting as a scaffold for various bioactive compounds. The mechanism often involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various microorganisms. The compound exhibits notable efficacy against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Candida albicans | 4.01 mM |
| Aspergillus niger | 4.23 mM |
These values indicate that the compound has significant potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound showed superior antifungal activity compared to standard antifungal agents like fluconazole against various Candida species. The compound's MIC values ranged from 3.92 to 4.01 mM, indicating its effectiveness in inhibiting fungal growth .
- Antibacterial Properties : Another investigation revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.56 to 6.25 µg/mL for several strains including Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives, including this compound, is influenced by structural modifications. Key findings include:
- Electron-Withdrawing and Donating Groups : The presence of electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity, while electron-donating groups (e.g., methoxy) also play a crucial role .
- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit improved activity due to better membrane penetration and interaction with microbial targets .
Q & A
Q. What are the common synthetic routes for 5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with cyclization to form the thiazole core. For example, a chloromethyl-substituted thiazole can be synthesized via cyclization of thiourea derivatives with α-halo ketones. Subsequent functionalization with 4-tert-butylphenoxy groups is achieved through nucleophilic substitution under controlled conditions. Key steps include:
- Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for etherification reactions .
- Maintaining temperatures between 70–80°C to optimize reaction rates and minimize side products .
Characterization via TLC and NMR ensures intermediate purity before proceeding to subsequent steps.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the thiazole ring structure, chloromethyl group ( ~4.5–5.0 ppm for CHCl), and tert-butylphenoxy substituents ( ~1.3 ppm for C(CH)) .
- X-ray Crystallography : Single-crystal X-ray studies resolve bond lengths and dihedral angles between aromatic rings, confirming spatial arrangements (e.g., thiazole-phenyl dihedral angles ~78–83°) .
- Infrared Spectroscopy (IR) : Identifies functional groups like C-Cl (600–800 cm) and ether C-O (1200–1250 cm) .
Q. What are the key functional groups and their reactivity in this compound?
- Methodological Answer :
- Thiazole Ring : Electrophilic at C-2 and C-5 positions; participates in substitution reactions (e.g., Suzuki coupling for aryl group introduction) .
- Chloromethyl Group (-CHCl) : Susceptible to nucleophilic displacement (e.g., with phenols or amines) .
- 4-Tert-butylphenoxy Group : Enhances lipophilicity; resistant to oxidation due to steric hindrance from the tert-butyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine H NMR, C NMR, and HSQC to resolve overlapping signals, especially in crowded aromatic regions .
- Computational Refinement : Use software like SHELXL for crystallographic refinement to resolve ambiguities in electron density maps .
- Isotopic Labeling : Introduce N or C labels to track specific atoms in complex NMR spectra .
Q. What strategies optimize the synthesis yield and purity of the compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for phenoxy group attachment .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance regioselectivity in ether formation .
- Purification Techniques : Recrystallization in water/ethanol mixtures or column chromatography (silica gel, hexane/ethyl acetate) removes chlorinated byproducts .
Q. What computational methods are used to predict biological activity or binding mechanisms?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., fungal CYP51 for antifungal activity prediction) .
- QSAR Modeling : Correlates substituent electronic effects (e.g., tert-butyl group hydrophobicity) with bioactivity using Hammett constants .
- DFT Calculations : Predicts reaction pathways for functional group transformations (e.g., chloromethyl substitution kinetics) .
Q. How can solubility issues in biological assays be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
